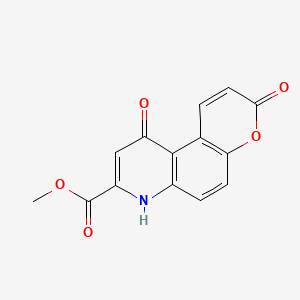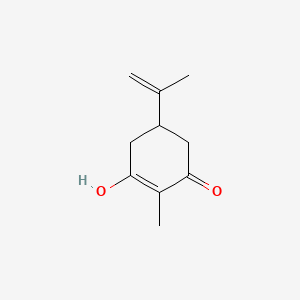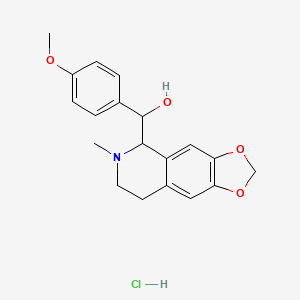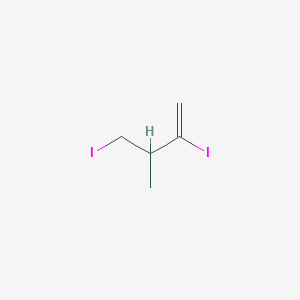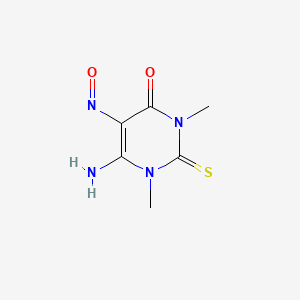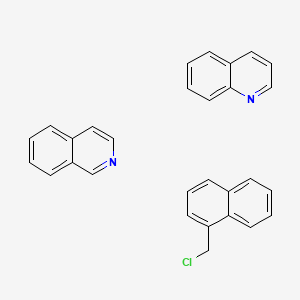
1-(Chloromethyl)naphthalene;isoquinoline;quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, is a complex compound formed through the interaction of isoquinoline, 1-(chloromethyl)naphthalene, and quinoline. Isoquinoline is a heterocyclic aromatic organic compound, while quinoline is a nitrogen-based heterocyclic aromatic compound. Both compounds are known for their significant roles in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, involves several steps. The primary synthetic route includes the reaction of isoquinoline with 1-(chloromethyl)naphthalene and quinoline under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinoline derivatives, while substitution reactions may yield various substituted isoquinoline and quinoline compounds .
Wissenschaftliche Forschungsanwendungen
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, has numerous applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, including as drugs for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, involves interactions with specific molecular targets and pathways. These compounds may interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoquinoline and quinoline derivatives, such as:
1-Benzylisoquinoline: Known for its presence in natural alkaloids like papaverine.
2-Phenylquinoline: Studied for its potential biological activities.
3-Methylisoquinoline: Used in various chemical syntheses
Uniqueness
Isoquinoline, reaction products with 1-(chloromethyl)naphthalene and quinoline, is unique due to its specific combination of isoquinoline, 1-(chloromethyl)naphthalene, and quinoline, leading to distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
68909-81-9 |
|---|---|
Molekularformel |
C11H9Cl.C9H7N.C9H7N C29H23ClN2 |
Molekulargewicht |
435.0 g/mol |
IUPAC-Name |
1-(chloromethyl)naphthalene;isoquinoline;quinoline |
InChI |
InChI=1S/C11H9Cl.2C9H7N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10;1-2-6-9-8(4-1)5-3-7-10-9;1-2-4-9-7-10-6-5-8(9)3-1/h1-7H,8H2;2*1-7H |
InChI-Schlüssel |
RJTBRPFQJPGYJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=NC=CC2=C1.C1=CC=C2C(=C1)C=CC=C2CCl.C1=CC=C2C(=C1)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


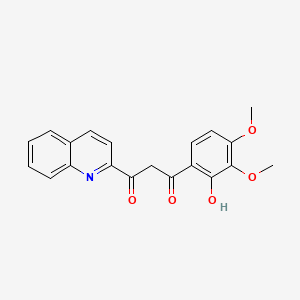



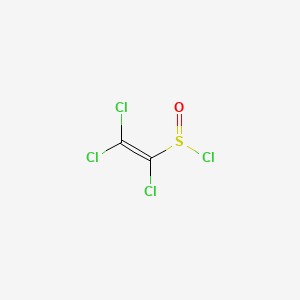
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
